1-(3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
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Overview
Description
1-(3-Methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound of interest in various scientific studies due to its unique molecular structure and potential chemical properties. Research in this area focuses on synthesizing novel derivatives, understanding their molecular structure, and exploring their chemical and physical properties.
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to 1-(3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, involves multiple steps, starting from basic organic compounds to the final product through reactions such as Claisen Schmidt condensation, Mannich's reaction, and nucleophilic addition processes. Kumar et al. (2017) demonstrated a novel series of piperazine derivatives synthesized through various organic reactions, highlighting the complexity and versatility of synthetic routes for these compounds (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine derivatives is characterized by X-ray diffraction studies, revealing details about their conformation, crystal packing, and intermolecular interactions. Mahesha et al. (2019) explored closely related piperazine derivatives, noting how subtle changes in molecular structure can affect the overall molecular conformation and intermolecular bonding patterns (Mahesha et al., 2019).
properties
IUPAC Name |
(3-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-18-7-5-11-20(17-18)21(24)23-15-13-22(14-16-23)12-6-10-19-8-3-2-4-9-19/h2-11,17H,12-16H2,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTHWBRSKWAXRO-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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